molecular formula C11H4Cl2N6S2 B11050268 3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11050268
M. Wt: 355.2 g/mol
InChI Key: JSGCYJOKMZPKPR-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a dichlorophenyl group, a thiadiazolyl group, and a triazolothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common method starts with the preparation of the 2,5-dichlorophenyl hydrazine, which is then reacted with carbon disulfide to form the corresponding dithiocarbazate. This intermediate undergoes cyclization with hydrazine hydrate to yield the 1,2,4-triazole ring. The final step involves the formation of the thiadiazole ring through a reaction with thiosemicarbazide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. Solvent recycling and waste minimization are also critical aspects of industrial synthesis to enhance sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.

    Materials Science: Used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases or proteases, leading to the disruption of critical cellular processes in pathogens or cancer cells. The compound’s electronic properties also enable it to participate in electron transfer reactions, making it useful in materials science.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3,4-thiadiazole: Known for its antimicrobial properties.

    5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine: Used in the synthesis of pharmaceuticals.

    4,4′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Utilized in the development of fluorescent materials.

Uniqueness

3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of a dichlorophenyl group and a triazolothiadiazole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions.

Properties

Molecular Formula

C11H4Cl2N6S2

Molecular Weight

355.2 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-6-(thiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H4Cl2N6S2/c12-5-1-2-7(13)6(3-5)9-15-16-11-19(9)17-10(21-11)8-4-20-18-14-8/h1-4H

InChI Key

JSGCYJOKMZPKPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NN=C3N2N=C(S3)C4=CSN=N4)Cl

Origin of Product

United States

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